molecular formula C10H21NS B13217634 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine

2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine

Cat. No.: B13217634
M. Wt: 187.35 g/mol
InChI Key: PVFMNBGVTZKGMZ-UHFFFAOYSA-N
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Description

Contextualization within Piperidine-Containing Heterocyclic Systems

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.gov This structural motif is prevalent in numerous pharmaceuticals and natural alkaloids, valued for its ability to serve as a versatile scaffold. chemeo.combldpharm.com Piperidine derivatives are known to interact with a wide array of biological targets, including neurotransmitter receptors and enzymes. chemimpex.com The specific substitution at the 2-position of the piperidine ring, as seen in the title compound, is a common strategy for developing molecules with tailored pharmacological profiles. The saturated, non-aromatic nature of the piperidine ring allows for specific three-dimensional conformations that can be crucial for binding to biological receptors.

Nomenclature and Structural Representation in Scientific Literature

The systematic IUPAC name for the compound is 2-[2-(propan-2-ylsulfanyl)ethyl]piperidine. The structure consists of a piperidine ring substituted at the C2 position with an ethyl group, which is in turn connected to a sulfur atom bonded to an isopropyl group.

Below is a table summarizing key structural and chemical identifiers for the compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C10H21NS
Molecular Weight 187.35 g/mol
CAS Number 1820718-02-2 (for hydrochloride salt)

Note: Data is calculated based on the chemical structure. The CAS number refers to the hydrochloride salt of the compound.

Foundational Research and Emerging Areas of Study for the Compound

Direct academic research on this compound is not extensively documented in publicly available literature. However, foundational research into the synthesis of 2-substituted piperidines provides a clear pathway for its potential preparation and study. General methods for creating such structures often involve several key strategies:

Reduction of Substituted Pyridines: A common method involves the synthesis of a correspondingly substituted pyridine (B92270), followed by catalytic hydrogenation to reduce the aromatic ring to a piperidine. For the title compound, this would involve preparing 2-(2-(isopropylthio)ethyl)pyridine first.

Cyclization Reactions: Intramolecular cyclization of acyclic amino-alkenes or amino-alcohols can be used to construct the piperidine ring with the desired substituent already in place.

Alkylation of Piperidine Derivatives: Direct alkylation at the 2-position of a pre-formed piperidine ring is another possibility, often proceeding via the formation of an enamine or a related intermediate.

A plausible synthetic approach to this compound could start from 2-piperidineethanol. This starting material could be converted to a derivative with a good leaving group (e.g., a tosylate or a halide) on the hydroxyl position. Subsequent nucleophilic substitution with propane-2-thiolate (the anion of isopropyl mercaptan) would yield the final thioether product.

The table below outlines this hypothetical synthetic pathway.

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
1 2-Piperidineethanol1. TsCl, Pyridine2. KSCH(CH₃)₂This compoundTosylation and Nucleophilic Substitution

Emerging areas of study would likely focus on the potential biological activities of this compound, given the well-established importance of both the piperidine and thioether motifs in pharmacology. Research could explore its activity in areas where similar structures have shown promise, such as in neuroscience or infectious disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

2-(2-propan-2-ylsulfanylethyl)piperidine

InChI

InChI=1S/C10H21NS/c1-9(2)12-8-6-10-5-3-4-7-11-10/h9-11H,3-8H2,1-2H3

InChI Key

PVFMNBGVTZKGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC1CCCCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Propan 2 Ylsulfanyl Ethyl Piperidine and Its Analogues

Pioneering Synthetic Routes to Piperidine (B6355638) Derivatives

The construction of the piperidine ring is a well-explored area of organic synthesis, with a multitude of strategies developed to control regioselectivity and stereoselectivity. These methods can be broadly categorized into reductive strategies, cyclization approaches, and multicomponent reactions.

Catalytic Hydrogenation and Reductive Strategies for Piperidine Ring Formation

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. The aromaticity of the pyridine ring necessitates the use of catalysts and often forcing conditions to achieve full saturation.

Catalytic Hydrogenation of Pyridines: A variety of heterogeneous and homogeneous catalysts are effective for the hydrogenation of pyridines. Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a classic and robust catalyst for this transformation, typically carried out in acidic media such as glacial acetic acid under hydrogen pressure. nih.gov The acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction. Other noble metal catalysts, including rhodium, ruthenium, and palladium, supported on carbon or other materials, are also widely employed. nih.govrsc.org For instance, rhodium-on-carbon has been shown to be effective under lower atmospheric pressures. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome when reducing substituted pyridines, often leading to the formation of cis-piperidine derivatives. nih.gov

More recently, advancements in catalysis have led to the development of more sophisticated systems. Iridium(III) complexes have been utilized for the ionic hydrogenation of pyridines, demonstrating remarkable tolerance for reducible functional groups such as nitro, azido, and bromo moieties, which might not be compatible with traditional hydrogenation methods. researchgate.net This method provides access to highly functionalized piperidines that would otherwise require protecting group strategies.

Catalyst SystemSubstrateConditionsKey Features
PtO₂ / Acetic AcidSubstituted PyridinesH₂ (50-70 bar), RTRobust, leads to cis-products
Rhodium on CarbonPyridinesLower H₂ pressureMilder conditions
[Ir(III)] complex / TFAFunctionalized PyridinesH₂ (50 bar), MeOH, RTHigh functional group tolerance

Reductive Amination Strategies: An alternative to the reduction of pre-formed aromatic rings is the construction of the piperidine ring through reductive amination. This powerful C-N bond-forming reaction can be applied in an intramolecular or intermolecular fashion. Double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia (B1221849) source is a direct route to the piperidine skeleton. researchgate.net This "one-pot" reaction involves the sequential formation of two imine or enamine intermediates followed by their reduction, often using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov This strategy is particularly valuable for the synthesis of polyhydroxylated piperidines, known as iminosugars, where the stereochemistry can be controlled by the sugar-derived starting material. researchgate.net

Intramolecular Cyclization Approaches to Substituted Piperidines

Intramolecular cyclization reactions are a powerful tool for the stereocontrolled synthesis of substituted piperidines, allowing for the construction of complex ring systems from acyclic precursors.

Aza-Michael Reactions: The intramolecular aza-Michael reaction, or hydroamination, involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. rsc.orgnih.gov This approach is highly effective for the formation of five- and six-membered nitrogen heterocycles. The reaction can be promoted by bases or, for enantioselective transformations, by organocatalysts. nih.govtandfonline.com For example, the use of chiral primary amines or organocatalysts can induce high levels of stereoselectivity in the formation of 2,5- and 2,6-disubstituted piperidines. nih.gov

Reductive Cyclization: Reductive cyclization strategies involve the formation of the piperidine ring through the reduction of a precursor containing functional groups that can react to form a C-N bond. For instance, the reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, provides a diastereoselective route to substituted piperidines. nih.gov The stereochemistry of the final product is controlled during the initial Mannich reaction. nih.gov Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane, offering a green and efficient method for constructing the piperidine ring. organic-chemistry.org

Multicomponent Reactions and Stereoselective Syntheses of Piperidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. nih.gov These reactions often proceed through a domino sequence of transformations, rapidly building molecular complexity. For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a highly substituted piperidone, a versatile precursor to piperidines. nih.gov

The stereoselective synthesis of piperidines is of paramount importance due to the profound impact of stereochemistry on biological activity. The Mannich reaction is a classic method for the stereoselective formation of a β-amino carbonyl moiety, which can be a key step in piperidine synthesis. researchgate.netmdpi.com By employing chiral auxiliaries or catalysts, the Mannich reaction can be rendered highly enantioselective. tandfonline.com The resulting adducts can then undergo further transformations, such as intramolecular cyclization, to afford chiral piperidine derivatives. mdpi.com For instance, a three-component vinylogous Mannich-type reaction has been developed for the synthesis of multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine alkaloids. tandfonline.com

Strategies for the Introduction of the Alkyl Thioether Moiety

The introduction of the 2-(propan-2-ylsulfanyl)ethyl side chain onto the piperidine ring requires the formation of a robust carbon-sulfur bond. This can be achieved through several reliable synthetic methods.

Nucleophilic Substitution Reactions with Sulfur-Containing Reagents

The most classical and widely used method for the formation of thioethers is the nucleophilic substitution reaction between a thiolate and an alkyl halide. jmaterenvironsci.compearson.com In the context of synthesizing 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine, this would typically involve the reaction of a 2-(2-haloethyl)piperidine derivative with propane-2-thiolate.

The reaction proceeds via an SN2 mechanism, where the thiolate anion, a potent nucleophile, displaces a halide (e.g., bromide or iodide) from the ethyl side chain. pearson.com The thiolate is typically generated in situ by treating the corresponding thiol (propane-2-thiol) with a base such as sodium hydroxide, potassium carbonate, or sodium hydride. tandfonline.comjmaterenvironsci.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being commonly employed to enhance the nucleophilicity of the thiolate. tandfonline.com This method is generally high-yielding and tolerant of a wide range of functional groups.

Reactant 1Reactant 2BaseSolventKey Features
2-(2-Bromoethyl)piperidine (B1277137)Propane-2-thiolK₂CO₃DMFHigh yield, classic SN2
2-(2-Iodoethyl)piperidinePropane-2-thiolNaOHEthanolReadily available reagents

Transition Metal-Mediated and Metal-Free Thioether Formation

In addition to classical nucleophilic substitution, modern synthetic chemistry offers a range of transition metal-catalyzed and metal-free methods for the formation of C-S bonds, which can provide alternative and sometimes milder routes to thioethers.

Transition Metal-Catalyzed Thioetherification: Copper and zinc catalysts have been shown to be effective in promoting the dehydrative thioetherification of alcohols with thiols. nih.govchemrevlett.com This approach would involve the reaction of 2-(2-hydroxyethyl)piperidine with propane-2-thiol in the presence of a catalyst like Cu(OTf)₂ or ZnI₂. nih.govchemrevlett.com These reactions are thought to proceed through a Lewis-acid-mediated SN1-type mechanism, where the alcohol is activated by the metal catalyst to form a carbocation intermediate that is then trapped by the thiol. nih.gov This method avoids the need to pre-functionalize the side chain as a halide.

Metal-Free Thioether Synthesis: The thiol-ene reaction is a powerful, atom-economical, and often radical-mediated addition of a thiol across a double bond. wikipedia.orgnih.gov This "click" reaction could be employed by reacting 2-vinylpiperidine with propane-2-thiol. The reaction is typically initiated by UV light or a radical initiator and proceeds via an anti-Markovnikov addition, yielding the desired this compound. wikipedia.org The thiol-ene reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. nih.gov

Other metal-free methods for thioether synthesis include the reductive coupling of tosylhydrazones with thiols, which proceeds through the insertion of a carbene into the S-H bond. rsc.orgnih.gov

Utilization of Thiol-Free Precursors (e.g., Xanthates) for Alkyl Thioether Synthesis

The synthesis of alkyl thioethers, a key structural feature of this compound, often involves the use of thiols. However, due to the volatility, strong odor, and susceptibility to oxidation of many low-molecular-weight thiols, methods utilizing thiol-free precursors have been developed. acsgcipr.org Xanthates, in particular, serve as effective thiol surrogates for the formation of thioether bonds. mdpi.com

This approach involves the reaction of an alkyl halide with a potassium alkyl xanthate (ROCS₂K) which functions as both a sulfurizing and alkylating reagent. mdpi.com In the context of synthesizing the target molecule, an electrophilic precursor such as 2-(2-bromoethyl)piperidine would be reacted with a suitable xanthate salt. The reaction can proceed through a nucleophilic substitution pathway where the xanthate displaces the halide to form a xanthate ester intermediate. mdpi.com Subsequent hydrolysis or reduction of this intermediate yields the desired thioether. This methodology circumvents the need to handle propane-2-thiol directly. Other thiol equivalents that can be employed to avoid the use of free thiols include alkylisothiouronium salts and protected thiols. acsgcipr.org

Convergent and Divergent Synthesis of this compound

Design and Optimization of Precursor Molecules

The piperidine fragment can be prepared from readily available starting materials. A common precursor is 2-pyridineethanol, which can be catalytically hydrogenated to yield 2-piperidineethanol. nih.govnih.gov The hydroxyl group of this alcohol is then converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or iodide), to create an electrophilic site for the subsequent coupling reaction.

The sulfur-containing fragment precursor is typically derived from propane-2-thiol. To avoid handling the volatile and malodorous thiol directly, a more stable and less odorous thiol equivalent is often preferred. acsgcipr.org S-isopropyl isothiouronium salts or potassium isopropyl xanthate can be used as precursors that generate the propan-2-thiolate anion in situ upon treatment with a base. acsgcipr.orgmdpi.com Optimization of these precursors focuses on stability, purity, and reactivity to ensure high efficiency in the final coupling step.

Key Coupling Reactions and Mechanistic Considerations in Final Assembly

The final step in a convergent synthesis is the coupling of the two prepared fragments. The most common method for forming the thioether linkage is a nucleophilic substitution (SN2) reaction. acsgcipr.org This involves reacting the electrophilic piperidine precursor, such as 2-(2-bromoethyl)piperidine, with a sulfur nucleophile like sodium propan-2-thiolate.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which facilitates the SN2 mechanism. Mechanistic considerations include minimizing potential side reactions, such as elimination, which can be influenced by the choice of base, solvent, and temperature. The nature of the leaving group on the piperidine precursor also affects the reaction rate, with iodide generally being more reactive than bromide or tosylate.

Table 1: Comparison of Coupling Reaction Conditions for Thioether Synthesis
Piperidine Electrophile (Leaving Group)Sulfur Nucleophile SourceSolventBaseRelative Reactivity
2-(2-Iodoethyl)piperidinePropane-2-thiolDMFNaHHigh
2-(2-Bromoethyl)piperidinePropane-2-thiolAcetoneK₂CO₃Medium
2-(2-Tosyloxyethyl)piperidinePotassium Isopropyl XanthateEthanol-Medium

Purity and Yield Enhancement Techniques in Synthesis

Several techniques can be employed to enhance the purity and yield of the final product. Monitoring the reaction's progress using methods like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal reaction time and minimize the formation of byproducts.

Purification of the basic piperidine product can be effectively achieved through acid-base extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. This protonates the piperidine nitrogen, making it water-soluble and separating it from non-basic impurities. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent. For highly pure material, crystallization of a salt, such as an oxalate (B1200264) or hydrochloride salt, can be an effective final purification step. google.com Column chromatography is another standard method for purification. To improve yields, one reactant, typically the less expensive one, may be used in excess to drive the reaction to completion.

Synthesis of Structural Analogues and Congeners of this compound

Derivatization at the Piperidine Nitrogen and Carbon Positions

The synthesis of structural analogues is crucial for exploring structure-activity relationships. The this compound scaffold offers multiple sites for modification, primarily at the piperidine nitrogen and the carbon atoms of the ring. nih.gov

Derivatization at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized. mdpi.com

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base introduces an alkyl group onto the nitrogen.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a versatile method for N-alkylation. mdpi.com

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides.

Table 2: Examples of N-Derivatization Reactions for Piperidines
Reaction TypeReagent ExampleProduct Class
N-AlkylationBenzyl BromideN-Benzyl Piperidine Derivative
N-AcylationAcetyl ChlorideN-Acetyl Piperidine Derivative
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl Piperidine Derivative

Derivatization at Piperidine Carbon Positions: Modifying the carbon skeleton of the piperidine ring is more complex and often involves either starting with a pre-functionalized ring or employing advanced synthetic methods.

Synthesis from Substituted Pyridines: The most common approach is the hydrogenation of a substituted pyridine. This method establishes the substitution pattern on the piperidine ring at the beginning of the synthesis. nih.gov

α-C–H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds adjacent (in the α-position) to the nitrogen atom. One strategy involves the oxidation of the N-alkyl piperidine to form an iminium ion intermediate, which can then be attacked by various carbon-based nucleophiles. acs.org This allows for the selective introduction of alkyl or other groups at the C2 or C6 positions. acs.org Developing methods for functionalizing the C2 position of the piperidine ring remains an active area of research. researchgate.net

Modifications of the Propan-2-ylsulfanyl Side Chain

The synthesis of analogues of this compound can be strategically approached by modifying the propan-2-ylsulfanyl side chain. These modifications fall into two main categories: variation of the alkyl or aryl substituent on the sulfur atom and alteration of the oxidation state of the sulfur atom itself.

A versatile and common method for creating a library of analogues is through the nucleophilic substitution reaction between a suitably protected 2-(2-haloethyl)piperidine derivative (e.g., N-Boc-2-(2-chloroethyl)piperidine) and a variety of thiols. This approach allows for the introduction of diverse steric and electronic properties in the side chain by simply changing the thiol reactant. The reaction typically proceeds under basic conditions, where a base such as sodium hydride or a tertiary amine deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide. This methodology provides access to a wide array of thioether analogues.

R-SH (Thiol)Resulting Analogue NameSide Chain Structure
Ethane-1-thiol2-[2-(Ethylsulfanyl)ethyl]piperidine-S-CH₂CH₃
Propane-1-thiol2-[2-(Propylsulfanyl)ethyl]piperidine-S-(CH₂)₂CH₃
Benzylthiol2-[2-(Benzylsulfanyl)ethyl]piperidine-S-CH₂Ph
Benzenethiol2-[2-(Phenylsulfanyl)ethyl]piperidine-S-Ph
Cyclohexanethiol2-[2-(Cyclohexylsulfanyl)ethyl]piperidine-S-C₆H₁₁

Additionally, the thioether can undergo alkylation to form a sulfonium (B1226848) salt. nih.govescholarship.org This reaction typically involves treating the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), converting the neutral sulfur center into a positively charged, ionic group. escholarship.org

Modification TypeReagent ExampleResulting Functional GroupModified Compound Name
Oxidation (Sulfoxide)NaIO₄Sulfinyl2-[2-(Propan-2-ylsulfinyl)ethyl]piperidine
Oxidation (Sulfone)mCPBASulfonyl2-[2-(Propan-2-ylsulfonyl)ethyl]piperidine
Alkylation (Sulfonium)CH₃IMethylsulfonium2-[2-(Isopropyldimethylsulfonium)ethyl]piperidine

Isomeric Forms and Their Synthetic Accessibility

The compound this compound possesses a single stereocenter at the C2 position of the piperidine ring. Consequently, it can exist as a pair of enantiomers: (R)-2-[2-(propan-2-ylsulfanyl)ethyl]piperidine and (S)-2-[2-(propan-2-ylsulfanyl)ethyl]piperidine. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant goal in modern organic chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. Several established strategies for asymmetric synthesis can be adapted to access the individual isomeric forms of this compound.

One effective strategy is enzymatic kinetic resolution . This method can be applied to a racemic precursor, such as N-protected 2-piperidineethanol. nih.gov In this approach, an enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohols can then be separated chromatographically. Each enantiomer of the precursor alcohol can subsequently be converted into the corresponding enantiomer of the target thioether through standard functional group manipulations, such as conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with propane-2-thiolate.

Another powerful technique is the asymmetric hydrogenation of a substituted pyridine precursor . The synthesis would begin with 2-(2-(propan-2-ylsulfanyl)ethyl)pyridine, which can be prepared from 2-vinylpyridine (B74390) and propane-2-thiol. This aromatic precursor is then subjected to hydrogenation using a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). whiterose.ac.uk The chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the piperidine ring. whiterose.ac.uk The choice of catalyst ligand ((R)- or (S)-BINAP) dictates which enantiomer of the final product is formed.

The use of chiral auxiliaries provides another robust route to enantiomerically enriched 2-substituted piperidines. researchgate.net A common approach involves condensing a suitable acyclic precursor with a chiral amine, such as (R)- or (S)-phenylglycinol, to form a chiral imine or enamine. Subsequent cyclization and removal of the auxiliary yields the desired enantiomerically enriched piperidine. The stereochemistry of the final product is directed by the chirality of the auxiliary used.

Synthetic StrategyKey PrecursorPrinciple of StereocontrolExpected Outcome
Enzymatic Kinetic ResolutionRacemic N-protected 2-piperidineethanolEnzyme selectively reacts with one enantiomer. nih.govSeparation of (R)- and (S)-precursors for conversion to target enantiomers.
Asymmetric Hydrogenation2-(2-(Propan-2-ylsulfanyl)ethyl)pyridineChiral metal-ligand complex directs hydrogen addition. whiterose.ac.ukEnantiomerically enriched (R)- or (S)-product depending on catalyst.
Chiral AuxiliaryAcyclic amino-aldehyde/ketoneCovalently attached chiral molecule directs cyclization. researchgate.netDiastereoselective synthesis, followed by removal of auxiliary to give enantiopure product.

Chemical Reactivity and Mechanistic Investigations of 2 2 Propan 2 Ylsulfanyl Ethyl Piperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a classic example of a secondary amine, exhibiting characteristic nucleophilic and basic properties. Its reactivity is a cornerstone of the molecule's chemical profile.

Protonation and Basicity Studies

The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily accepting a proton from an acid to form a piperidinium (B107235) salt. The basicity of a substituted piperidine is typically quantified by the pKa of its conjugate acid. For piperidine itself, the pKa of its conjugate acid is approximately 11.22. wikipedia.org The introduction of an alkyl substituent at the 2-position, such as in 2-methylpiperidine (B94953) or 2-ethylpiperidine, generally has a minor effect on basicity. cambridgemedchemconsulting.comnih.govnih.gov The 2-[2-(propan-2-ylsulfanyl)ethyl] substituent is a relatively large, non-polar alkyl group. Due to the insulating nature of the two-carbon ethyl linker, the sulfur atom is not expected to exert a significant electronic (inductive or field) effect on the basicity of the piperidine nitrogen. Therefore, the pKa of protonated 2-[2-(propan-2-ylsulfanyl)ethyl]piperidine is predicted to be very similar to that of other 2-alkylpiperidines.

CompoundpKa of Conjugate AcidReference
Piperidine~11.22 wikipedia.org
2-Methylpiperidine~11.2 nih.gov
N-Ethylpiperidine~11.0 nih.gov
2-EthylpiperidineNot widely reported, but expected to be similar to 2-methylpiperidine nih.gov
This compound (Predicted)~11.2Inferred from structurally similar compounds

N-Alkylation and N-Acylation Reactions

As a secondary amine, the piperidine nitrogen is a potent nucleophile and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by treating the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base can be crucial for optimizing the reaction conditions and minimizing side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). orientjchem.orgtandfonline.com These reactions are generally very rapid and often exothermic. A base, such as pyridine (B92270) or triethylamine, is frequently added to scavenge the acidic byproduct (e.g., HCl). polimi.itsemanticscholar.org The resulting N-acylpiperidine is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Transformations Involving the Propan-2-ylsulfanyl Sulfur Atom

The sulfur atom of the thioether group is in its lowest oxidation state (-2) and possesses two lone pairs of electrons, making it susceptible to oxidation and capable of acting as a ligand in coordination chemistry.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the propan-2-ylsulfanyl side chain can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction stoichiometry. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org

Oxidation to Sulfoxides: The partial oxidation of the thioether to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net Careful control of the reaction temperature and stoichiometry is essential to prevent over-oxidation to the sulfone. acsgcipr.org

Oxidation to Sulfones: The complete oxidation of the thioether to a sulfone requires stronger oxidizing conditions or the use of excess oxidizing agent (typically two or more equivalents). Reagents such as potassium permanganate (B83412) (KMnO₄), excess hydrogen peroxide often in the presence of a catalyst, or excess m-CPBA are effective for this transformation. organic-chemistry.orgresearchgate.net The oxidation from sulfoxide to sulfone is generally slower than the initial oxidation of the thioether. rsc.org

Oxidizing AgentTypical Stoichiometry (Equivalents)Primary ProductReference
Hydrogen Peroxide (H₂O₂)~1Sulfoxide organic-chemistry.orgresearchgate.net
Hydrogen Peroxide (H₂O₂)>2 (often with catalyst)Sulfone organic-chemistry.org
m-CPBA1Sulfoxide acsgcipr.org
m-CPBA>2Sulfone acsgcipr.org
Sodium Periodate (NaIO₄)1Sulfoxide researchgate.net
Potassium Permanganate (KMnO₄)>2Sulfone organic-chemistry.org

Reactivity as a Ligand in Coordination Chemistry

The sulfur atom of a thioether can act as a soft Lewis base, donating one of its lone pairs to coordinate with a metal ion. alfa-chemistry.com According to Hard and Soft Acids and Bases (HSAB) theory, thioether ligands preferentially bind to soft or borderline metal ions such as Pd(II), Pt(II), Ag(I), Hg(II), and Cu(I). alfa-chemistry.comwikipedia.orgiospress.com

Given the structure of this compound, it has the potential to act as a bidentate ligand, coordinating to a metal center through both the "soft" sulfur atom and the "hard" nitrogen atom of the piperidine ring. This N,S-bidentate chelation would form a stable six-membered ring with the metal ion, a favorable arrangement in coordination chemistry. nih.govresearchgate.net The specific coordination mode (monodentate via sulfur, monodentate via nitrogen, or bidentate bridging/chelating) would depend on the metal ion, its coordination preferences, and the reaction conditions.

Exploration of Intramolecular Cyclization and Rearrangement Pathways

While not extensively documented for this specific molecule, the dual functionality of this compound allows for the theoretical exploration of intramolecular reactions. Such pathways would likely require specific activation of either the nitrogen or sulfur atom.

One hypothetical pathway could involve an intramolecular cyclization to form a bicyclic system. For instance, if the sulfur atom were converted into a sulfonium (B1226848) salt (e.g., by reaction with an alkyl halide), it would become an excellent leaving group. Subsequent intramolecular nucleophilic attack by the piperidine nitrogen could potentially lead to the formation of a cyclized product, although this would involve the formation of a strained ring system.

Alternatively, under strongly acidic conditions, protonation of the nitrogen could be followed by a series of rearrangements. A more plausible cyclization might occur if the side chain contained a suitable electrophilic center. For example, oxidation of the sulfur to a sulfoxide or sulfone could be followed by a Pummerer-type rearrangement under appropriate conditions, potentially generating an electrophilic carbon that could be trapped by the piperidine nitrogen. However, these proposed pathways are speculative and would require dedicated mechanistic studies and experimental verification. nih.govnih.gov

Elucidation of Reaction Mechanisms of this compound Through Kinetic and Spectroscopic Studies Remains an Unexplored Area of Research

Despite the importance of understanding the chemical behavior of piperidine derivatives in various scientific fields, a thorough review of publicly available scientific literature reveals a significant gap in the knowledge regarding the chemical reactivity and reaction mechanisms of the specific compound this compound.

Extensive searches of chemical databases and scholarly articles did not yield any specific studies focused on the kinetic and spectroscopic analysis of this particular molecule. While a considerable body of research exists on the reactivity of the parent piperidine ring and other substituted piperidines, this information cannot be directly extrapolated to predict the nuanced behavior of this compound. The presence of the 2-(propan-2-ylsulfanyl)ethyl substituent introduces unique steric and electronic factors that would significantly influence its reaction pathways and rates.

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on how reaction rates are affected by variables such as reactant concentrations, temperature, and the solvent environment. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are equally crucial for identifying transient intermediates and characterizing final products, thereby offering a window into the step-by-step molecular transformations that occur during a chemical reaction.

The absence of such dedicated studies on this compound means that key aspects of its chemical profile remain unknown. This includes its nucleophilicity, its behavior in acid-base reactions, its susceptibility to oxidation or reduction, and the mechanisms by which it might engage in substitution or elimination reactions.

Consequently, it is not possible to provide detailed research findings or construct data tables on the reaction kinetics or spectroscopic analysis for the elucidation of this compound's reaction mechanisms, as no such data appears to have been published in the peer-reviewed scientific literature. This highlights a specific area where further chemical research is needed to expand the understanding of substituted piperidine derivatives.

Theoretical and Computational Studies of 2 2 Propan 2 Ylsulfanyl Ethyl Piperidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-[2-(propan-2-ylsulfanyl)ethyl]piperidine at an electronic level. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's behavior and reactivity.

The electronic structure of this compound can be meticulously investigated using DFT methods, such as with the M06-2X functional and a 6-311++G(d,p) basis set, which have been shown to be effective for similar organic molecules. researchgate.netcolab.ws Such calculations reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. researchgate.net For this compound, NBO analysis would likely indicate a significant negative charge on the nitrogen atom of the piperidine (B6355638) ring and the sulfur atom of the thioether group, owing to their high electronegativity. The carbon atoms of the piperidine ring and the alkyl chain would exhibit varying degrees of positive charge.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the C-N and C-S antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. mdpi.com

Table 1: Hypothetical Calculated Electronic Properties of this compound

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap (ΔE)7.7 eV
Dipole Moment1.8 D
NBO Charge on Nitrogen (N)-0.45 e
NBO Charge on Sulfur (S)-0.15 e

The flexibility of the piperidine ring and the ethyl-thioether side chain allows this compound to exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures. The potential energy surface of the molecule can be scanned by systematically rotating the rotatable bonds, particularly the C-C bonds in the ethyl chain and the C-N and C-S bonds. For substituted piperidines, the chair conformation is typically the most stable. nih.gov The substituent at the 2-position can adopt either an axial or an equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance. nih.gov

The energy landscape of a molecule describes the relationship between its geometry and its potential energy. rsc.orgresearchgate.net By mapping this landscape, researchers can identify not only the global minimum energy conformation but also other local minima and the energy barriers that separate them. This information is crucial for understanding the molecule's dynamic behavior and how it might change its shape in different environments.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerRelative Energy (kcal/mol)Description
Equatorial-Chair0.00Side chain is in the equatorial position of the chair-configured piperidine ring.
Axial-Chair2.50Side chain is in the axial position of the chair-configured piperidine ring.
Twist-Boat5.80Piperidine ring is in a twist-boat conformation.

Computational chemistry can model potential chemical reactions involving this compound. By mapping the reaction pathway, it is possible to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state provides critical information about the reaction's activation energy, which in turn determines the reaction rate. For instance, the protonation of the piperidine nitrogen or the oxidation of the sulfur atom could be modeled. These calculations would involve locating the transition state structure and then performing a frequency calculation to confirm it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes in a simulated environment, such as in a solvent like water or chloroform. nih.govmdpi.com

For this compound, an MD simulation would reveal the flexibility of the piperidine ring and the side chain. It could show transitions between different chair and boat conformations of the piperidine ring, as well as rotations around the single bonds of the side chain. nih.gov These simulations provide insights into the molecule's accessible conformations and how it might adapt its shape upon interacting with other molecules, which is particularly relevant in biological systems. nih.govnih.gov

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are used to establish relationships between a molecule's structure and its chemical reactivity. By calculating a variety of molecular descriptors, it is possible to predict how a molecule will behave in different chemical reactions. For this compound, these descriptors would include electronic properties (like HOMO-LUMO energies and charge distributions), steric properties (related to the molecule's size and shape), and thermodynamic properties.

For example, the calculated electrostatic potential map would visually show the electron-rich regions (around the N and S atoms) that are susceptible to electrophilic attack and the electron-poor regions (around the hydrogen atoms) that are prone to nucleophilic attack. By comparing these descriptors with those of similar molecules with known reactivity, it is possible to make educated predictions about the chemical behavior of this compound.

Predictive Modeling for Synthetic Accessibility and Novel Transformations

Computational tools can also be used to predict the ease of synthesizing a molecule and to propose novel chemical transformations. Synthetic accessibility models analyze a molecule's structure and identify potential synthetic routes based on known chemical reactions. For this compound, such a model might suggest a synthesis starting from 2-(2-chloroethyl)piperidine (B3045677) and propan-2-thiol.

Furthermore, predictive models can suggest novel reactions by analyzing the molecule's electronic and structural features. For example, by examining the frontier molecular orbitals and charge distribution, a model might predict that the sulfur atom could be a site for selective oxidation or that the C-H bonds adjacent to the nitrogen atom could be susceptible to functionalization. These predictions can guide experimental chemists in designing new synthetic strategies and exploring the chemical potential of the molecule.

Research Applications Beyond Biomedical Contexts for 2 2 Propan 2 Ylsulfanyl Ethyl Piperidine

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The structure of 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine makes it a potentially valuable intermediate in organic synthesis. The piperidine (B6355638) ring is a common feature in many larger, more complex molecules. The secondary amine of the piperidine ring can act as a nucleophile, allowing for the introduction of a wide range of substituents through reactions such as acylation or alkylation.

Furthermore, the sulfur atom in the propan-2-ylsulfanyl group also possesses nucleophilic character. This dual reactivity allows for selective functionalization at either the nitrogen or the sulfur atom, depending on the reaction conditions, making it a versatile building block for creating more complex chemical structures. The synthesis of the hydrochloride salt of this compound typically involves a multi-step process that may include the formation of the propan-2-ylsulfanyl group via the reaction of propan-2-thiol with an appropriate alkyl halide, followed by the construction of the piperidine ring through cyclization reactions.

Contribution to the Development of Novel Molecular Scaffolds

The development of novel molecular scaffolds is a fundamental aspect of chemical synthesis, aiming to create new core structures from which libraries of compounds can be built. The unique combination of a piperidine ring and a flexible thioether side chain in this compound offers a distinct three-dimensional architecture. This scaffold can be modified at several points, including the piperidine nitrogen, the sulfur atom, and the carbon backbone, to generate a variety of derivatives with different spatial arrangements and electronic properties. These new scaffolds could then be utilized in the exploration of new chemical space for various applications.

Applications in Coordination Chemistry and Ligand Design

In the field of coordination chemistry, this compound is of interest due to its potential to act as a bidentate ligand. A bidentate ligand is a molecule that can bind to a central metal atom at two points. In this case, both the nitrogen atom of the piperidine ring and the sulfur atom of the thioether group can potentially coordinate to a metal center.

The nitrogen atom acts as a "hard" donor, while the sulfur atom is a "soft" donor. This hard-soft donor combination can lead to the formation of stable chelate complexes with a variety of transition metals. The ability to form such complexes is a valuable attribute for a ligand, as it can influence the reactivity and properties of the resulting metal complex. The specific coordination geometry of these complexes would depend on the identity of the metal ion and the reaction conditions.

Potential in Materials Science Research

While specific research into the materials science applications of this compound is not widely documented, its chemical structure suggests some potential avenues for exploration. For instance, piperidine-containing compounds can sometimes be used as precursors for the synthesis of polymers. The reactivity of the amine group could allow for its incorporation into a polymer backbone.

Future Perspectives and Challenges in the Research of 2 2 Propan 2 Ylsulfanyl Ethyl Piperidine

Innovations in Green Chemistry and Sustainable Synthesis

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine will undoubtedly be shaped by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. uniroma1.it

Key areas for innovation include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel cyclization strategies for the piperidine ring formation that avoid the use of stoichiometric reagents.

Use of Renewable Feedstocks: Investigating the potential of bio-based starting materials for the synthesis of the piperidine core and the thioether side chain.

Catalytic Methods: Shifting from classical stoichiometric reagents to catalytic alternatives can significantly reduce waste and improve energy efficiency. The development of novel catalysts for C-N and C-S bond formation will be crucial.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a critical aspect of sustainable synthesis. semanticscholar.orgnih.gov Research into the solubility and reactivity of this compound and its precursors in these solvents will be essential.

A comparative look at traditional versus green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis Approach
Reagents Often stoichiometric, hazardousCatalytic, less toxic
Solvents Volatile organic compounds (VOCs)Water, bio-solvents, supercritical fluids
Waste High E-factor (Environmental Factor)Low E-factor, high atom economy
Energy Often requires harsh reaction conditionsMilder conditions, use of alternative energy sources (e.g., microwave, ultrasound)

The adoption of such green chemistry principles will not only make the synthesis of this compound more environmentally friendly but also potentially more cost-effective and efficient.

Exploration of Unconventional Reactivity and Catalytic Roles

The unique structural features of this compound, namely the basic nitrogen of the piperidine ring and the sulfur atom of the thioether, suggest a rich and largely unexplored reactive landscape. Future research should focus on harnessing these features for novel chemical transformations.

Potential areas of exploration include:

Bifunctional Catalysis: The molecule's amine and sulfide (B99878) functionalities could act in concert to catalyze a variety of organic reactions. The nitrogen can act as a Brønsted or Lewis base, while the sulfur can act as a Lewis base or participate in redox processes.

Organocatalysis: Piperidine itself is a well-established organocatalyst. Investigating the catalytic activity of this compound in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric catalysis could yield novel and efficient synthetic methodologies.

Ligand Development: The thioether moiety can coordinate to transition metals, making this compound a potential ligand for various catalytic applications, including cross-coupling reactions and oxidation catalysis. The piperidine ring can be further functionalized to tune the steric and electronic properties of the ligand.

Integration with Advanced Computational Design Frameworks

The use of computational tools is becoming increasingly integral to modern chemical research. tandfonline.comnih.govrsc.orgresearchgate.netresearchgate.net For this compound, computational chemistry can play a pivotal role in predicting its properties and guiding experimental work.

Key applications of computational design include:

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial for predicting its biological activity and reactivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If this compound is identified as a hit in a biological screen, QSAR models can be developed to predict the activity of related analogs, thereby accelerating the lead optimization process. tandfonline.comresearchgate.net

Molecular Docking: In the context of drug discovery, molecular docking can be used to predict how this compound might bind to a biological target, providing insights for the design of more potent and selective inhibitors.

Reaction Mechanism Studies: Computational methods can be employed to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of new catalysts.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this molecule.

Strategic Development of Complex Architectures Incorporating the Moiety

The this compound moiety can serve as a valuable building block for the construction of more complex and functionally diverse molecules. news-medical.netmdpi.com Future synthetic strategies should focus on methods to incorporate this fragment into larger molecular scaffolds.

Promising research directions include:

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a library of diverse compounds based on the this compound core. This can be achieved through the functionalization of the piperidine ring or the thioether side chain.

Natural Product Synthesis: The piperidine alkaloid family is vast and structurally diverse. The unique substitution pattern of this compound could inspire the synthesis of novel, unnatural piperidine alkaloids with potentially interesting biological activities.

Medicinal Chemistry: The incorporation of this moiety into known pharmacophores could lead to the development of new drug candidates with improved properties such as potency, selectivity, or pharmacokinetic profiles. The thioether group, for instance, can modulate lipophilicity and metabolic stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.